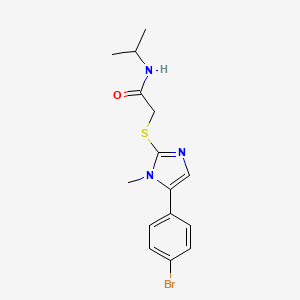

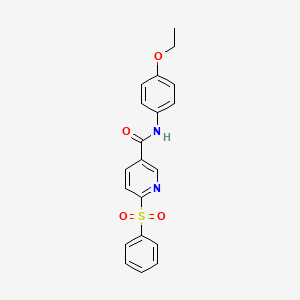

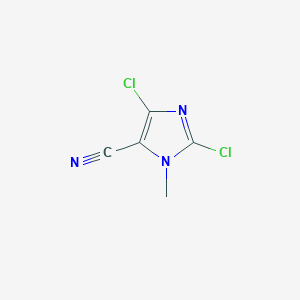

![molecular formula C16H14Cl2N2O4S3 B2488013 (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 864977-26-4](/img/structure/B2488013.png)

(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives involves intricate chemical reactions, starting from basic precursors to form more complex molecules. For example, the synthesis of benzo[b] thiophene derivatives involves decarboxylation and esterification processes, indicating a multi-step synthetic pathway that could be analogous to the production of our compound of interest. These processes highlight the complexity and the careful control needed in the synthesis of such compounds (Campaigne & Abe, 1975).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by specific spatial arrangements and substituents that influence their chemical behavior. The study of closely related N-substituted benzamides and their molecular conformations provides insights into the potential configuration of our compound, illustrating the significance of substituents in determining molecular geometry and interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives are diverse, leading to a variety of products depending on the reactants and conditions. For instance, the alkylation of cyanide ion with chloromethylbenzo[b]thiophene highlights the reactivity of such compounds, producing multiple products under different conditions and showcasing the chemical versatility of thiophene derivatives (Campaigne & Neiss, 1965).

Applications De Recherche Scientifique

Antimicrobial Evaluation

One significant application of compounds structurally related to (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is in antimicrobial evaluation. Studies have demonstrated the synthesis of similar compounds for assessing antimicrobial properties, particularly focusing on their potential use in combating various bacterial and fungal infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Cell Adhesion Inhibition

Related benzo[b]thiophene carboxamides have been studied for their role in inhibiting cell adhesion. This research is crucial in understanding how these compounds can affect cell-to-cell interaction, particularly in inflammatory responses, by targeting adhesion molecules like E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzo[d]thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Benzo[d]thiazole derivatives have been known to affect various biochemical pathways depending on their specific functional groups .

Pharmacokinetics

The presence of the methoxyethyl and methylsulfonyl groups may influence its solubility and permeability, potentially affecting its bioavailability .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity, suggesting that this compound may also have potential antitumor effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity and stability may be affected by the solvent used .

Orientations Futures

Propriétés

IUPAC Name |

2,5-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4S3/c1-24-6-5-20-11-4-3-9(27(2,22)23)7-12(11)25-16(20)19-15(21)10-8-13(17)26-14(10)18/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTXRLDJYUKJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

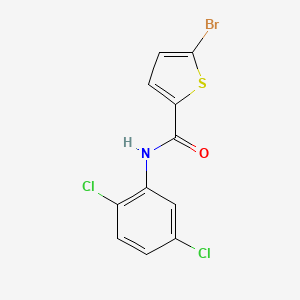

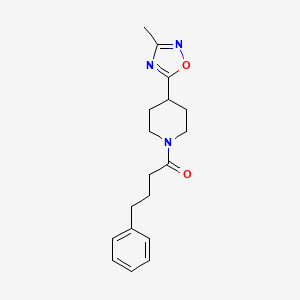

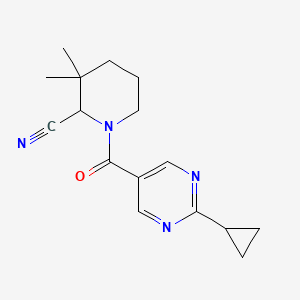

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

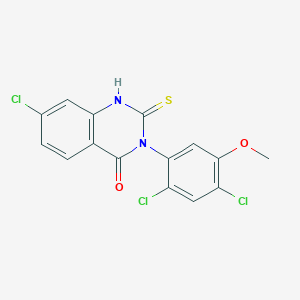

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)